molecular formula C21H25N5O B2910895 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1208538-80-0

4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Cat. No.: B2910895
CAS No.: 1208538-80-0
M. Wt: 363.465
InChI Key: KACLJTKLDNDLPH-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a synthetic compound featuring a benzimidazole core linked to a piperazine-carboxamide scaffold. The benzimidazole moiety is a privileged structure in medicinal chemistry, known for its role in targeting enzymes and receptors due to its aromatic and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c27-21(22-12-6-9-17-7-2-1-3-8-17)26-15-13-25(14-16-26)20-23-18-10-4-5-11-19(18)24-20/h1-5,7-8,10-11H,6,9,12-16H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACLJTKLDNDLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperazine Derivatization: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halide.

    Coupling Reactions: The final step involves coupling the benzimidazole derivative with the piperazine derivative using coupling agents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and bases like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or piperazine rings.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperazine-Carboxamide Derivatives

4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (5d)
  • Structural Difference : The 3-chlorophenyl group replaces the 3-phenylpropyl chain.
  • Biological Activity : Exhibited moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 48.3 µM), with lower potency compared to thiourea analog 7b (IC₅₀ = 25.8 µM) .
  • Mechanism : Induced apoptosis via caspase-3/7 activation, similar to the parent compound’s proposed mechanism .
4-(1H-Benzo[d]imidazol-2-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide (5e)
  • Structural Difference : Substitution at the para position of the phenyl ring.
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide (1e)
  • Structural Difference : Replaces the piperazine-carboxamide with a benzamide linker.
  • Biological Activity : Demonstrated antiviral activity against BVDV, highlighting the versatility of benzimidazole derivatives for diverse therapeutic targets .

Piperazine-Carbothioamide Analogs

4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carbothioamide (4d)
  • Structural Difference : Thiourea (-NH-CS-NH-) replaces the carboxamide (-NH-CO-NH-).

Non-Piperazine Benzimidazole Derivatives

4-(1H-Benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs)
  • Structural Difference : A furazan ring replaces the piperazine-carboxamide.
  • Biological Activity : Exhibited microtubule-destabilizing effects (IC₅₀ = 0.5–5 µM in HeLa cells), indicating a distinct mechanism compared to carboxamide derivatives .
Aromatic Amide-Substituted Benzimidazole-Chalcones
  • Structural Difference : Chalcone (α,β-unsaturated ketone) linker appended to benzimidazole.
  • Biological Activity : Upregulated TP53 protein expression, suggesting a pro-apoptotic pathway different from caspase activation .

Structure-Activity Relationship (SAR) Analysis

Compound Key Structural Feature Biological Activity Reference
Target Compound 3-Phenylpropyl carboxamide Pending empirical data
5d (3-chlorophenyl) Chlorophenyl substitution IC₅₀ = 48.3 µM (MCF-7)
4d (thiourea analog) Thiocarbonyl group Not reported
BIFAs (furazan derivatives) Furazan ring Microtubule destabilization (IC₅₀ = 0.5–5 µM)
1e (benzamide derivative) Benzamide linker Antiviral activity (BVDV)

Key SAR Observations:

Substituent Effects : Chlorophenyl groups (e.g., 5d) reduce potency compared to alkyl chains (e.g., 3-phenylpropyl), likely due to decreased lipophilicity and membrane penetration .

Linker Modifications : Thiourea (4d) and chalcone () derivatives shift mechanisms, underscoring the carboxamide’s role in apoptosis induction.

Scaffold Flexibility : The benzimidazole core tolerates diverse modifications (e.g., furazan in BIFAs) for multitarget applications .

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